REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[N+:9]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]Br)([O-:11])=[O:10].C(=O)([O-])O.[Na+]>C(O)C>[N+:9]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][NH:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])([O-:11])=[O:10] |f:0.1,3.4|
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Name
|
|
Quantity
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6.35 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(CBr)C=CC=C1
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Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
|
CUSTOM
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Details
|
the obtained solution was stirred at 70° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction solution was filtered
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Type
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ADDITION
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Details
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the obtained filtrate was treated with ethyl acetate as the extracting solvent by an ordinary method
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Type
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CUSTOM
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Details
|
to obtain the crude product
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Type
|
CUSTOM
|
Details
|
After the purification by the silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=C(CNCC(=O)OCC)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |